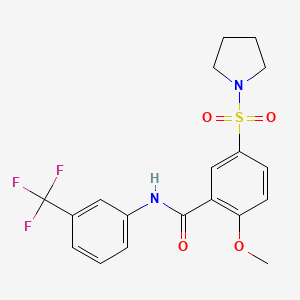

![molecular formula C13H9F4N5 B2886643 N-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 900296-94-8](/img/structure/B2886643.png)

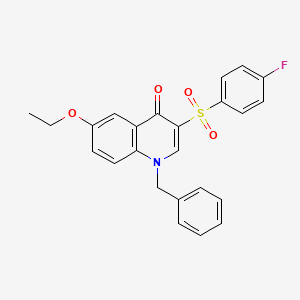

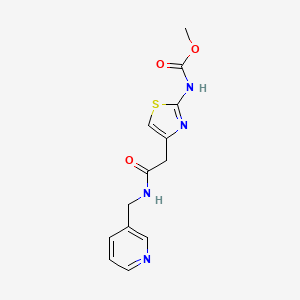

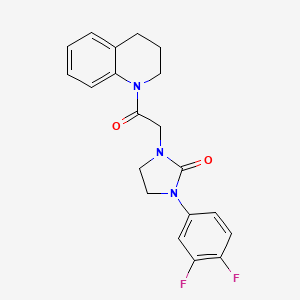

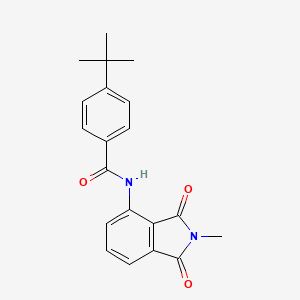

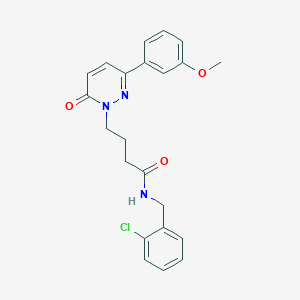

N-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and their structures were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed through single-crystal X-ray diffraction analysis . The structure of the compound can also be represented by the SMILES notation: CC1=NC2=NC=NN2C (NC2=CC=C (C=C2)C (F) (F)F)=C1 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. For instance, a series of new piperazine derivatives and triazolo-pyrazine derivatives were synthesized in a single-step reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Aplicaciones Científicas De Investigación

Pharmacology

This compound is a small molecule and is classified as experimental . However, detailed pharmacological information such as its indication, pharmacodynamics, absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, clearance, adverse effects, pathways, pharmacogenomic effects/ADRs, and interactions are not available .

Chemical Properties

The chemical formula of this compound is C13H10F3N5 . It belongs to the class of organic compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Enzymatic Inhibitory Activity

There is some evidence that this compound may have enzymatic inhibitory activity against CDK2/cyclin A2 . However, more research is needed to confirm this potential application.

Anticoagulation Therapy

Triazolopyrimidines, a class of compounds to which this molecule belongs, have been studied for their potential role in anticoagulation therapy . They could potentially be used as dual inhibitors of thrombin and factor Xa, providing effective antithrombotic agents .

Antibacterial Activity

While there is no direct evidence for the antibacterial activity of this specific compound, related compounds such as triazolopyrazine derivatives have shown antibacterial activities . Therefore, it’s possible that this compound could also have antibacterial properties, but further research is needed to confirm this.

Drug Development

This compound could potentially be used in drug development due to its unique structure and properties . However, more research is needed to determine its exact role and potential applications in this field.

Mecanismo De Acción

Target of Action

The primary target of N-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is Dihydroorotate dehydrogenase (quinone), mitochondrial . This enzyme plays a crucial role in the de novo biosynthesis of pyrimidines in humans .

Mode of Action

It’s known that the compound interacts with its target, dihydroorotate dehydrogenase, potentially inhibiting its function . This interaction and the resulting changes could lead to the disruption of pyrimidine biosynthesis, affecting various cellular processes.

Biochemical Pathways

The compound affects the pyrimidine biosynthesis pathway by interacting with Dihydroorotate dehydrogenase . Pyrimidines are essential components of nucleic acids and disruption of their synthesis can have significant downstream effects on DNA replication and RNA transcription.

Result of Action

Given its target, it’s likely that the compound could disrupt cellular processes that depend on pyrimidines, such as dna replication and rna transcription .

Direcciones Futuras

The development of new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field . Future research could focus on further investigating the structure-activity relationship of these compounds and their potential applications in various fields.

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4N5/c1-7-6-10(19-9-4-2-8(14)3-5-9)22-12(18-7)20-11(21-22)13(15,16)17/h2-6,19H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDHDIGZLDKWCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F4N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-Oxopiperidin-1-yl)propyl]but-2-ynamide](/img/structure/B2886567.png)

![N-[2-(3-Oxopiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2886569.png)

![4-[5-(Butan-2-yl)-1,3-benzoxazol-2-yl]aniline](/img/structure/B2886580.png)